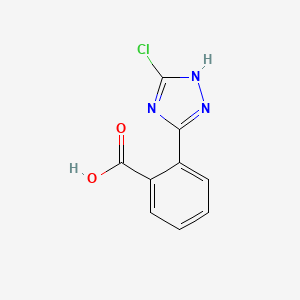

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDVXAISXBSKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The predominant approach involves coupling a suitably functionalized benzoic acid derivative, such as 2-iodo or 2-bromo-benzoic acid, with a triazole ring precursor, typically 1,2,4-triazole or its derivatives. The process generally employs copper-catalyzed Ullmann–Goldberg coupling or similar metal-catalyzed cross-coupling reactions.

Key Reaction Conditions

- Catalysts: Copper(I) iodide or copper(II) oxide

- Ligands: Ligand-free conditions are often preferred for industrial scalability

- Solvents: High boiling solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures, typically between 100°C and 150°C

- Base: Cesium carbonate, potassium carbonate, or sodium tert-butoxide

Research Findings

- Large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved via Ullmann–Goldberg coupling, emphasizing the use of MeCN as a solvent, which enhances reaction efficiency and scalability (see).

- The coupling of 2-bromo-benzoic acid with 1H-1,2,3-triazole under copper catalysis has been demonstrated to yield regioisomerically pure products with high yields, especially when optimized with microwave-assisted heating to reduce reaction times and improve selectivity (,).

Regioselective Cyclization of Precursors

Method Overview

An alternative route involves the cyclization of hydrazine derivatives or amidrazones derived from benzoic acid derivatives to form the 1,2,4-triazole ring directly on the aromatic scaffold.

Typical Procedure

- Starting from 2-aminobenzoic acid derivatives, the reaction with hydrazine hydrate or substituted hydrazines under acidic or basic conditions facilitates cyclization.

- The process often employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to promote ring closure.

- Chlorination at the 5-position of the triazole ring can be achieved via selective halogenation using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Research Findings

- The direct synthesis of 5-chloro-1H-1,2,4-triazol-3-yl derivatives from hydrazine and chlorinated precursors has been explored, providing a route to the target compound with regioselectivity controlled by reaction conditions (,).

Use of Cost-Effective Precursors and Process Optimization

Industrial Process Innovations

- Recent patents describe the use of bromo- or chloro-benzoic acid derivatives as starting materials, which are more economical and readily available than iodo-analogues.

- The process involves a two-step approach: first, the formation of the benzoic acid derivative with a halogen substituent at the ortho position, followed by coupling with a triazole fragment.

- The process is further optimized by employing solid-liquid separation techniques, crystallization, and salt formation to improve purity and yield.

Data Table: Comparison of Key Preparation Parameters

| Method | Starting Material | Catalyst / Reagent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Ullmann–Goldberg coupling | 2-bromo-benzoic acid | Cu₂O, TBTU, DIPEA | Acetonitrile (MeCN) | 100–150°C | 60–85 | Suitable for large-scale; regioselectivity controllable |

| Cyclization of hydrazines | 2-aminobenzoic acid derivatives | PPA, NCS, hydrazine hydrate | Various | 80–120°C | 50–70 | Good regioselectivity; scalable |

| Direct halogenation + coupling | 2-chlorobenzoic acid | NCS, copper catalyst | DMSO, DMF | 100°C | 55–75 | Cost-effective; suitable for industrial scale |

Purification Techniques

Extraction and Chromatography

- Acidic extraction of reaction mixtures to isolate regioisomeric products.

- Use of flash chromatography or preparative high-performance liquid chromatography (HPLC) for regioselectivity enhancement.

- Crystallization from ethyl acetate or other suitable solvents to obtain pure crystalline forms.

Crystalline Salt Formation

- Formation of potassium or sodium salts of the benzoic acid derivatives improves stability and facilitates large-scale processing.

- Crystalline salts are characterized by X-ray diffraction and differential scanning calorimetry to confirm purity and polymorphic form.

Research Findings and Process Improvements

- The development of ligand-free copper-catalyzed coupling reactions has significantly improved the scalability and cost-efficiency of synthesizing 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid.

- Process modifications, such as the use of acetonitrile as a solvent and solid-liquid separation techniques, have reduced reaction times and improved product purity.

- The synthesis of regioisomerically pure compounds is achievable through controlled reaction conditions and optimized purification protocols, making industrial production feasible.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding benzoate derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, benzoate esters, and dihydrotriazole compounds .

Scientific Research Applications

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The benzoic acid moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical structural analogues and their distinguishing features:

Structural and Functional Differences

Substituent Position and Electronic Effects

- Chlorine vs. Amino Groups: Replacing chlorine with an amino group (e.g., 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid) introduces hydrogen-bonding capability, enhancing solubility in polar solvents . The electron-withdrawing Cl in the target compound may improve stability in acidic environments .

- Triazole vs.

Backbone Modifications

- Benzoic Acid vs. Propanoic Acid: The propanoic acid derivative (CAS 586337-85-1) has a shorter aliphatic chain, reducing steric hindrance and altering pharmacokinetics (e.g., faster renal clearance) .

Regioisomerism

Pharmacological and Industrial Relevance

- Target Compound (CAS 1279219-17-8) : Its dual functional groups make it a candidate for protease inhibition or metal-chelating applications. Industrial-grade availability supports large-scale synthesis .

- Amino Analogues: Used as intermediates in designing kinase inhibitors due to NH₂’s nucleophilic reactivity .

- Tetrazole Derivatives : Employed as carboxylate bioisosteres in drug candidates to improve oral bioavailability .

Biological Activity

2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid is a chemical compound with the molecular formula . This compound features a benzoic acid moiety linked to a 1,2,4-triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Weight : 223.61 g/mol

- CAS Number : 1279219-17-8

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes involved in critical biological pathways. This inhibition can lead to antimicrobial effects by disrupting the synthesis of essential biomolecules in pathogens or induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the chlorine atom in this compound enhances its efficacy against various bacterial strains.

Case Study: Antibacterial Activity

In a comparative study, this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics such as ciprofloxacin and isoniazid.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Properties

The potential anticancer properties of this compound have been explored through various studies focusing on its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are vital for cell division and survival.

Research Findings

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives. Its unique chlorine substitution provides enhanced reactivity and selectivity towards biological targets compared to similar compounds.

Table: Comparison with Analogous Compounds

| Compound | Biological Activity |

|---|---|

| 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid | Moderate antibacterial activity |

| 2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid | Low anticancer activity |

| 2-(1H-1,2,4-triazol-3-yl)benzoic acid | High antifungal activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of benzoic acid derivatives with substituted triazole precursors. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (e.g., NaOH or KOH) yields thioacetic acid derivatives. Reaction optimization includes adjusting molar ratios (equimolar or excess reagent), temperature (typically 80–100°C), and solvent systems (e.g., ethanol/water mixtures). Purification involves recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use integrated spectroscopic and crystallographic techniques:

- Elemental analysis : Verify empirical formula (e.g., CHClNO).

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, triazole ring vibrations at 1500–1600 cm).

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. Single-crystal diffraction data collection at low temperature (e.g., 100 K) improves resolution .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol/water or DCM/hexane mixtures to remove unreacted starting materials.

- Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate:hexane 3:7 to 1:1) isolates the product. Monitor purity via TLC (R ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s physicochemical properties and bioactivity?

- Methodology : Synthesize derivatives with varying R-groups (e.g., alkyl, aryl) at the triazole’s 1-position. Assess:

- Lipophilicity : Measure logP values via shake-flask or HPLC methods.

- Solubility : Use dynamic light scattering (DLS) in buffer solutions (pH 1.2–7.4).

- Bioactivity : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory potential) using in vitro assays. Correlate structural modifications with activity trends .

Q. What computational methods predict the reactivity and stability of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Calculate bond dissociation energies (BDEs) to assess thermal stability.

- Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data .

Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?

- Case Study : If IR suggests a protonated triazole ring but X-ray data shows deprotonation, conduct:

- pH-dependent NMR : Analyze chemical shifts in DO vs. DMSO-d.

- Variable-temperature XRD : Monitor structural changes at different temperatures.

- Theoretical modeling : Compare calculated vibrational spectra with experimental IR .

Q. What strategies mitigate byproduct formation during triazole ring closure?

- Methodology :

- Kinetic control : Use low temperatures (0–5°C) to favor the desired pathway.

- Catalysis : Introduce Cu(I) or Ru complexes to enhance regioselectivity.

- Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry or solvent polarity (e.g., switch from THF to DMF) .

Q. How do metal coordination complexes of this compound affect its pharmacological profile?

- Methodology : Synthesize Fe(II), Cu(II), or Zn(II) complexes by reacting the compound with metal sulfates in aqueous ethanol. Evaluate:

- Stability constants : Use potentiometric titrations.

- Antimicrobial activity : Test against Gram-positive/-negative bacteria via MIC assays.

- Cellular uptake : Track metal-ligand complexes in cell lines using ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.